![molecular formula C18H11ClN2OS B5778687 N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthamide](/img/structure/B5778687.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthamide, commonly known as BTA-NAP, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research. It is a synthetic organic molecule that belongs to the class of benzothiazole derivatives.
Mechanism of Action
The mechanism of action of BTA-NAP is not fully understood. However, it is believed to exert its pharmacological effects by binding to specific protein targets. In cancer cells, BTA-NAP has been shown to bind to the mitochondrial membrane protein VDAC1, leading to the release of cytochrome c and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
BTA-NAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including matrix metalloproteinases, phosphodiesterases, and cyclooxygenases. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Advantages and Limitations for Lab Experiments
BTA-NAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in organic solvents, which makes it easy to use in various assays. However, BTA-NAP has some limitations as well. It is a relatively new compound, and its pharmacological effects are not fully understood. Additionally, its toxicity and side effects have not been extensively studied.
Future Directions
There are several future directions for research on BTA-NAP. One area of interest is the development of BTA-NAP analogs with improved pharmacological properties. Another area of interest is the study of BTA-NAP in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of BTA-NAP and its potential applications in other fields of research.
In conclusion, BTA-NAP is a synthetic organic molecule that has gained significant attention in the scientific community due to its diverse applications in various fields of research. It has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. The synthesis method of BTA-NAP involves the reaction of 4-chloro-2-aminobenzothiazole with 1-naphthoyl chloride in the presence of a base. BTA-NAP has several advantages for lab experiments, but its toxicity and side effects have not been extensively studied. Further research is needed to fully understand the mechanism of action of BTA-NAP and its potential applications in other fields of research.
Synthesis Methods
The synthesis of BTA-NAP involves the reaction of 4-chloro-2-aminobenzothiazole with 1-naphthoyl chloride in the presence of a base. The reaction proceeds via the formation of an amide bond between the two reactants. The resulting product is a yellow crystalline solid that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
Scientific Research Applications
BTA-NAP has been extensively studied for its potential applications in various fields of research. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, BTA-NAP has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in cancer invasion and metastasis.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-9-4-10-15-16(14)20-18(23-15)21-17(22)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISOMOOULMJPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
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